Enantiomeric Purity: A Defining and Non-Negotiable Parameter for Asymmetric Synthesis
The (S)-4-(3-Chloropropyl)-3-methylmorpholine is provided as a single, defined enantiomer, a feature which is absent in achiral analogs such as 4-(3-chloropropyl)morpholine (CAS 7357-67-7). While direct optical rotation data is not consistently reported across vendors for this specific compound, the specified stereochemistry, as indicated by the '(S)-' designation and the IUPAC name (3S)-4-(3-chloropropyl)-3-methylmorpholine , is the primary differentiator. The use of an enantiopure building block like this is essential for achieving high diastereomeric or enantiomeric excess in subsequent reactions, a requirement that cannot be met by a racemic mixture or an achiral analog .
| Evidence Dimension | Stereochemical Definition |
|---|---|
| Target Compound Data | Defined (S)-stereocenter; single enantiomer |
| Comparator Or Baseline | 4-(3-Chloropropyl)morpholine (CAS 7357-67-7): Achiral; (R)-4-(3-Chloropropyl)-3-methylmorpholine (no established CAS): Opposite enantiomer |
| Quantified Difference | Qualitative: Enantiopure vs. Achiral / Racemic / Opposite Enantiomer |
| Conditions | Structural assignment by IUPAC nomenclature and vendor specification |
Why This Matters
For research aiming to establish structure-activity relationships (SAR) or develop stereospecific synthetic routes, the use of an achiral or opposite enantiomer will yield entirely different diastereomeric products, rendering the results incomparable and potentially invalid.
